1-Methyl-2-[4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]-1H-pyrrole
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Overview
Description
1-Methyl-2-[4-(propan-2-yl)-7-oxabicyclo[410]heptan-1-yl]-1H-pyrrole is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a pyrrole ring fused with a bicyclo[410]heptane system, which includes an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-[4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]-1H-pyrrole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the production rate while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-[4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the pyrrole ring or the bicyclic system.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Methyl-2-[4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 1-Methyl-2-[4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]-1H-pyrrole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[4.1.0]heptan-2-one: This compound shares the bicyclic structure but lacks the pyrrole ring.
1-Methyl-4-(2-methyloxiranyl)-7-oxabicyclo[4.1.0]heptane: Similar in structure but with different functional groups
Uniqueness
1-Methyl-2-[4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]-1H-pyrrole is unique due to the combination of the pyrrole ring and the bicyclic system. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H21NO |
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Molecular Weight |
219.32 g/mol |
IUPAC Name |
1-methyl-2-(4-propan-2-yl-7-oxabicyclo[4.1.0]heptan-1-yl)pyrrole |
InChI |
InChI=1S/C14H21NO/c1-10(2)11-6-7-14(13(9-11)16-14)12-5-4-8-15(12)3/h4-5,8,10-11,13H,6-7,9H2,1-3H3 |
InChI Key |
QEHFGXDWFUVIMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC2(C(C1)O2)C3=CC=CN3C |
Origin of Product |
United States |
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